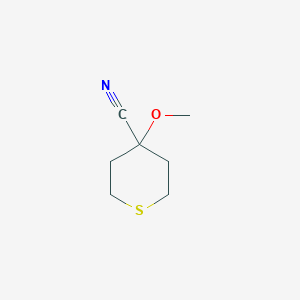![molecular formula C11H21NO B1467363 (1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine CAS No. 1247484-19-0](/img/structure/B1467363.png)
(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine
Overview
Description
(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine, also known as CEM, is an organic compound with a unique structure and properties. It has been the subject of numerous research studies due to its potential applications in scientific research and laboratory experiments. CEM is a highly reactive compound, and its unique structure and properties make it an attractive option for a wide range of applications.
Scientific Research Applications
(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, it has been used as a reagent to synthesize a range of compounds, including heterocycles, polymers, and organometallic compounds. In drug discovery, it has been used to synthesize new drugs and to study the mechanism of action of existing drugs. In materials science, it has been used to synthesize new materials with unique properties.
Mechanism of Action
(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine is highly reactive and can form covalent bonds with a variety of substrates. It is believed to form covalent bonds with substrates through a process known as nucleophilic substitution. In this process, this compound acts as a nucleophile, attacking the substrate and forming a covalent bond. The covalent bond formed is then stabilized by the formation of hydrogen bonds and other non-covalent interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine has several advantages for laboratory experiments. It is a highly reactive compound, making it useful for a wide range of syntheses. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, this compound is also highly volatile, making it difficult to store and handle. It is also toxic, and proper safety precautions must be taken when working with it.
Future Directions
(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine has a wide range of potential applications in scientific research and laboratory experiments. It has already been used in drug discovery, organic synthesis, and materials science, and it has the potential to be used in a wide range of other fields. It could be used to develop new drugs, synthesize new materials, and study the mechanisms of action of existing drugs. It could also be used to study the biochemical and physiological effects of compounds, as well as the effects of environmental toxins. Additionally, it could be used to study the effects of drugs on the body, as well as the development of new drugs and materials.
properties
IUPAC Name |
1-cyclopropyl-N-(oxan-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(11-2-3-11)12-8-10-4-6-13-7-5-10/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKUGDODXASHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)



![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)


![2-(o-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467299.png)


![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)